molecular formula C16H16N2 B11874003 1-Ethyl-2-phenyl-1H-indol-3-amine CAS No. 70997-69-2

1-Ethyl-2-phenyl-1H-indol-3-amine

Cat. No.: B11874003
CAS No.: 70997-69-2
M. Wt: 236.31 g/mol
InChI Key: LRJOIPITAMDENA-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenyl-1H-indol-3-amine is a specialized indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and ability to interact with a wide array of biological macromolecules . Compounds featuring the 3-aminoindole motif are particularly valuable as building blocks for the development of new therapeutic agents, though the unprotected, electron-rich 3-aminoindoles can be sensitive to light and air, requiring careful handling and storage . This specific amine-substituted indole serves as a versatile synthetic intermediate. It can be utilized in the design and synthesis of compounds for probing key oncogenic pathways or for developing potent inhibitors against various diseases . The structural features of this molecule—including the ethyl group at the N1-position, the phenyl ring at the C2-position, and the reactive amine at the C3-position—make it a promising precursor for further functionalization. Researchers can employ it in transition-metal-catalyzed couplings, cyclization methods, and other reactions to create more complex, target-oriented molecules . The synthesis of such 3-aminoindoles can be achieved through novel, multi-step methods that avoid the need for protecting groups, providing a more straightforward route to these otherwise challenging-to-access compounds . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with care, store it in a dark place under an inert atmosphere at room temperature, and consult relevant safety data sheets prior to use.

Properties

CAS No.

70997-69-2

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1-ethyl-2-phenylindol-3-amine

InChI

InChI=1S/C16H16N2/c1-2-18-14-11-7-6-10-13(14)15(17)16(18)12-8-4-3-5-9-12/h3-11H,2,17H2,1H3

InChI Key

LRJOIPITAMDENA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

N-Arylation serves as a cornerstone for installing substituents at the indole nitrogen and adjacent positions. A representative protocol involves the reaction of indole precursors with aryl halides under transition metal catalysis. For instance, copper-mediated coupling between 1H-indole and iodobenzene in toluene at 120°C for 12 hours facilitates phenyl group introduction at the indole C2 position . Subsequent ethyl group installation at N1 is achieved via alkylation with ethyl bromide in the presence of a base such as potassium carbonate.

Critical to this method is the use of trans-1,2-cyclohexanediamine as a ligand, which enhances catalytic activity and suppresses side reactions . Post-reaction workup typically involves liquid-liquid extraction with ethyl acetate and water, followed by silica gel chromatography for purification. While this approach offers modularity, competing reactions at the indole C3 position necessitate careful optimization of stoichiometry and temperature.

The introduction of the C3 amine group is most efficiently accomplished through reductive amination strategies. A two-step sequence begins with the condensation of 3-ketoindole intermediates with ammonium acetate in dichloroethane (DCE) at 25°C, catalyzed by acetic acid . Sodium triacetoxyborohydride (NaBH(OAc)₃) then selectively reduces the resulting imine to the corresponding amine.

This method demonstrates excellent functional group tolerance, preserving both ethyl and phenyl substituents during the reduction step. Yields exceeding 85% are routinely achieved when employing stoichiometric NaBH(OAc)₃ (1.5 equivalents relative to substrate) . Notably, the aqueous workup protocol—involving sodium carbonate washes and magnesium sulfate drying—ensures high purity without requiring specialized equipment.

Brønsted Acid-Catalyzed Condensation Reactions

Recent innovations in Brønsted acid catalysis have enabled single-step syntheses of complex indole architectures. A notable example utilizes imidazolium-based ionic liquids (e.g., 1a) to mediate the condensation of 2-phenylindole derivatives with ethyl pyruvate . Under optimized conditions (butyl acetate solvent, 80°C, 30 minutes), this method achieves 90–91% yields of 1-ethyl-2-phenyl-1H-indol-3-amine precursors .

ParameterValueReference
CatalystIonic liquid 1a
SolventButyl acetate
Temperature80°C
Reaction Time30 minutes
Yield90–91%

The catalyst’s recyclability—recovered via sodium chloride-assisted phase separation—reduces environmental impact and operational costs . This method’s brevity and high atom economy make it particularly advantageous for industrial-scale applications.

Multi-Step Synthesis with Protecting Groups

For laboratories requiring precise control over substitution patterns, a 10-step synthesis involving protective groups has been developed . The sequence begins with silyl protection of 4-nitroindole using triisopropylsilyl chloride, followed by Boc protection of the amine group. Key transformations include:

  • Bromination : N-Bromosuccinimide (NBS) selectively brominates the indole C3 position in tetrahydrofuran (THF) at room temperature .

  • Reduction : Hydrogenation over palladium on carbon converts nitro groups to amines with 83% efficiency .

  • Deprotection : Tetra-n-butylammonium fluoride (TBAF) cleaves silyl protecting groups without disturbing adjacent functionalities .

While this route offers unparalleled regiochemical precision, the cumulative yield across 10 steps remains below 40%, limiting its utility to small-scale research applications .

Comparative Analysis of Synthetic Approaches

A systematic evaluation of the four primary methods reveals distinct advantages and limitations:

MethodStepsTypical YieldScalabilityEquipment Needs
N-Arylation275–85%HighStandard
Reductive Amination280–88%ModerateStandard
Brønsted Acid Catalysis190–91%HighMinimal
Multi-Step Synthesis10<40%LowSpecialized

Brønsted acid catalysis emerges as the most efficient single-step method, while the multi-step approach remains invaluable for synthesizing isotopically labeled or deuterated analogs . Recent studies suggest that hybrid strategies—combining enzymatic catalysis with traditional organic synthesis—may further enhance selectivity and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-phenyl-1H-indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

1-Ethyl-2-phenyl-1H-indol-3-amine and its derivatives have shown significant potential as anticancer agents. Several studies have evaluated their efficacy against various cancer cell lines:

  • In Vitro Studies : A study demonstrated that derivatives of indole compounds exhibited potent growth inhibition in several cancer cell lines, with some showing GI50 values as low as 56 nM, indicating strong antiproliferative activity against human tumor cells .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways, including the NF-kB pathway .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated:

  • Cytokine Inhibition : Research indicates that this compound can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, demonstrating its ability to modulate inflammatory responses .
  • COX Enzyme Inhibition : Some derivatives have shown selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .

Antimicrobial Activity

The antimicrobial properties of this compound are notable:

  • Broad Spectrum : Compounds related to this indole derivative have exhibited activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and VRE. The mechanism involves the inhibition of bacterial topoisomerase IV and DNA gyrase enzymes .
Pathogen Activity Mechanism
Methicillin-resistant Staphylococcus aureus (MRSA)Inhibition observedTopoisomerase IV and DNA gyrase inhibition
Vancomycin-resistant Enterococcus faecium (VRE)Effective against resistant strainsSimilar mechanism as above
Candida albicansPotent antifungal activityInhibition of lanosterol 14α-demethylase

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have shown promising results:

  • Alzheimer's Disease Models : Studies indicate that treatment with this compound significantly improves cognitive function and reduces markers of neuroinflammation in animal models of Alzheimer's disease . This suggests potential therapeutic applications for neurodegenerative disorders.

Synthesis and Structural Modifications

The synthesis of this compound has been achieved through various methods, often involving structural modifications that enhance its biological activity:

Compound Modification Effect on Activity
Substitution at position 3Increased antiproliferative activity
Introduction of halogensEnhanced antimicrobial properties

Mechanism of Action

The mechanism of action of 1-Ethyl-2-phenyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
1-Ethyl-2-phenyl-1H-indol-3-amine C₁₆H₁₆N₂ - Ethyl (N1), Phenyl (C2), Amine (C3) 236.31 Hypothesized enhanced lipophilicity
1-(2-Phenyl-1H-indol-3-yl)propan-2-amine C₁₇H₁₈N₂ - Propyl (C3), Phenyl (C2) 250.34 Potential CNS activity (structural similarity to tryptamine derivatives)
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine C₁₁H₁₃FN₂ - Fluoro (C5), Methyl (N1), Ethylamine (C3) 192.24 Increased metabolic stability (fluorine substitution)
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine C₁₆H₁₅ClN₂ - Chlorophenyl (C2), Ethylamine (C3) 270.76 Enhanced halogen-mediated binding (e.g., p97 ATPase inhibition)
2-(2-Methyl-5-phenyl-1H-indol-3-yl)ethan-1-amine C₁₇H₁₈N₂ - Methyl (C2), Phenyl (C5), Ethylamine (C3) 250.34 Improved antioxidant activity (methyl and phenyl synergy)

Key Comparative Insights

(1) Substituent Effects on Bioactivity

  • Halogenation : Fluorine or chlorine substituents (e.g., 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine and 2-(2-chlorophenyl) analogue ) enhance metabolic stability and target binding via hydrophobic/halogen bonding interactions.

(2) Antioxidant Activity

  • Substituted phenyl rings with electron-withdrawing groups (e.g., halogens) significantly improve antioxidant efficacy. For example, halogenated derivatives in showed 70–85% DPPH radical scavenging at 50 µM, comparable to ascorbic acid .

(3) Enzymatic Interactions

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 1-Ethyl-2-phenyl-1H-indol-3-amine, and how is its structural integrity validated?

    • Methodology : Multi-component reactions involving indole derivatives (e.g., 1H-indole-3-carbaldehyde) and ethylating agents under reflux conditions are commonly employed. Characterization relies on ¹H NMR and ¹³C NMR to confirm substituent positions and ethyl/phenyl group integration. FT-IR can validate functional groups like NH or aromatic C-H stretches. For example, used ethanol reflux with guanidine nitrate to synthesize a similar indole derivative, followed by NMR analysis .

    Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity in this compound?

    • Methodology : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) as the primary metric. Include positive controls (e.g., ciprofloxacin) and solvent controls. tested a related indole compound against E. coli and S. aureus, providing a template for experimental design .

    Advanced Research Questions

    Q. How can contradictory results between molecular docking predictions and experimental binding assays be resolved?

    • Methodology : Cross-validate docking results (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to account for protein flexibility. For instance, reported a docking score of -7.0 kcal/mol for an indole derivative with the androgen receptor (AR), but experimental validation (e.g., SPR or ITC) is critical to confirm binding. Adjust force fields and solvation parameters in simulations to align with wet-lab data .

    Q. What factorial design parameters optimize the synthesis yield of this compound?

    • Methodology : Employ a 3-factor, 2-level factorial design to test variables:

    • Temperature (e.g., 80°C vs. 100°C),
    • Catalyst concentration (e.g., 5 mol% vs. 10 mol%),
    • Reaction time (6 vs. 12 hours).
      Statistical tools like ANOVA can identify significant interactions. highlights factorial design’s role in experimental optimization .

    Q. Which in silico tools predict the endocrine-disrupting potential of this compound?

    • Methodology : Use OECD QSAR Toolbox or Endocrine Disruptome to assess binding to nuclear receptors (e.g., AR, ER). ’s molecular docking with AR (residues LEU704, GLY708) suggests prioritizing receptor-ligand interaction studies. Pair with ToxCast/Tox21 high-throughput screening data for validation .

    Q. How can aqueous solubility be enhanced for pharmacokinetic studies without altering bioactivity?

    • Methodology :

    • Salt formation (e.g., HCl or sodium salts),
    • Co-solvency (e.g., PEG-400/water mixtures),
    • Nanoformulation (e.g., liposomal encapsulation).
      notes solubility challenges for indole derivatives, recommending co-solvents for in vivo assays .

    Data Analysis and Interpretation

    Q. What statistical methods address variability in antioxidant activity assays (e.g., DPPH vs. FRAP)?

    • Methodology : Normalize data to Trolox equivalents and apply multivariate analysis (PCA or PLS-DA) to correlate structural features (e.g., halogen substitution) with activity. found halogenated derivatives (e.g., Compound 3j) showed superior DPPH radical scavenging, highlighting substituent-position effects .

    Q. How do researchers differentiate between cytotoxic and antimicrobial effects in indole derivatives?

    • Methodology : Perform parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) and selectivity index (SI) calculations (SI = IC₅₀/MIC). ’s antimicrobial screening did not report cytotoxicity, underscoring the need for dual assays to avoid false positives .

    Experimental Design Tables

    Table 1 : Example factorial design for synthesis optimization

    FactorLevel 1Level 2Significance (p-value)
    Temperature80°C100°C<0.05
    Catalyst (%)5100.12
    Time (hours)612<0.01

    Table 2 : Antimicrobial activity comparison (hypothetical data)

    StrainMIC (µg/mL)Positive Control (Ciprofloxacin, µg/mL)
    E. coli322
    S. aureus161

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